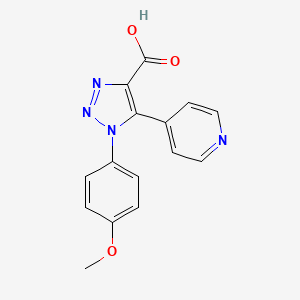![molecular formula C7H8N4O2S B3073263 6-(Carboxymethyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 1017422-44-4](/img/structure/B3073263.png)
6-(Carboxymethyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Übersicht
Beschreibung
“6-(Carboxymethyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” is a derivative of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole . These derivatives have been studied for their potential therapeutic applications against urease-positive microorganisms . They have also been evaluated for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives involves a series of chemical reactions . The process involves the design and synthesis of a rigid [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold to fix the configuration of the butadiene linker of the A-ring and B-ring .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives are complex and involve multiple steps . The reactions involve the use of various reagents and catalysts, and the products are characterized by techniques such as IR, 1H-NMR, and MS .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
The derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine, including 6-(Carboxymethyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, have been synthesized and subjected to various biological evaluations. These compounds have been explored for their potential antimicrobial and anti-inflammatory activities. For instance, the carboxymethyl and carboxy derivatives have been assessed for their anti-inflammatory and analgesic activities, as well as for their microbial efficacy against different species of mycetes and bacteria (Mazzone et al., 1989). Similarly, novel fused heterocyclic derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine have been synthesized and shown to possess promising antimicrobial activity (Sahu et al., 2014).
Antimicrobial and Insecticidal Activities
The synthesis of various derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine has led to compounds with notable antibacterial and insecticidal activities. The structural modifications and characterization of these compounds have paved the way for the development of potential antimicrobial agents. For example, the synthesis of triazolothiadiazines containing a 6-chloropyridin-3-yl methyl moiety has demonstrated significant biological activity, offering a new avenue for antimicrobial and insecticidal compound development (Holla et al., 2006).
Antifungal and Antitumor Potential
Further research into 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives has explored their antifungal and antitumor potentials. The incorporation of various pharmacophores has led to the synthesis of compounds with marked biological activities, including antifungal and antitumor effects. This suggests that these derivatives could serve as a basis for the development of new therapeutic agents targeting a range of diseases (Taha, 2008).
Structural and Molecular Studies
Structural and molecular investigations of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have contributed to a deeper understanding of their chemical properties and potential applications. Studies involving X-ray diffraction and various spectroscopic methods have elucidated the molecular structures of these compounds, providing insights into their chemical behavior and potential utility in various scientific fields (Mamedov et al., 2004).
Wirkmechanismus
Target of Action
The primary targets of this compound are PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase 1) is a key player in DNA repair, making it a target for cancer therapies . EGFR (Epidermal Growth Factor Receptor) is a protein that helps cells grow and divide. When EGFR is overactive, as in many types of cancer, cells can grow and divide too rapidly .
Mode of Action
The compound interacts with its targets, leading to inhibition of both PARP-1 and EGFR . This dual inhibition disrupts the DNA repair pathways in cancer cells (via PARP-1 inhibition) and slows down cell division (via EGFR inhibition) . The compound’s ability to form specific interactions with different target receptors is due to its hydrogen bond accepting and donating characteristics .
Biochemical Pathways
The compound affects the DNA repair pathways and cell division processes . By inhibiting PARP-1, it disrupts the DNA repair mechanism, leading to accumulation of DNA damage in cancer cells . By inhibiting EGFR, it slows down the rapid cell division that is characteristic of many cancers .
Pharmacokinetics
The pharmacokinetics of this compound have been studied using in silico methods .
Result of Action
The compound exhibits promising cytotoxic activities against certain cancer cells . For instance, it has been found to induce apoptosis in MDA-MB-231 cells (a type of breast cancer cell) by upregulating P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level . This leads to cell cycle arrest at the G2/M phase .
Zukünftige Richtungen
The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold could be considered a suitable pharmacophore to develop potent urease inhibitors . Future research could focus on the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .
Biochemische Analyse
Biochemical Properties
2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase. These interactions are primarily inhibitory, where the compound binds to the active sites of these enzymes, reducing their activity. The hydrogen bond accepting and donating characteristics of 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid facilitate these interactions, making it a potent inhibitor .
Cellular Effects
The effects of 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has been shown to induce apoptosis by upregulating pro-apoptotic genes such as P53, Bax, and caspases, while downregulating anti-apoptotic genes like Bcl2. This modulation of gene expression leads to cell cycle arrest and programmed cell death .
Molecular Mechanism
At the molecular level, 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their activity. This binding is facilitated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with the enzyme’s active site residues. Additionally, it can activate or inhibit specific signaling pathways, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or extreme pH. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function, including altered gene expression and metabolic profiles .
Dosage Effects in Animal Models
The effects of 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enzyme inhibition and modulation of cellular processes. At high doses, it can cause toxic effects, including liver and kidney damage, due to its accumulation in these organs. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical and cellular effects .
Metabolic Pathways
2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and biotransformation. The compound can affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy production and biosynthetic processes .
Transport and Distribution
Within cells and tissues, 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. This distribution is crucial for its biological activity, as it determines the concentration of the compound at its target sites .
Subcellular Localization
The subcellular localization of 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. This localization allows it to interact with its target enzymes and proteins effectively, leading to the desired biochemical and cellular effects .
Eigenschaften
IUPAC Name |
2-(3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2S/c1-4-8-9-7-11(4)10-5(3-14-7)2-6(12)13/h2-3H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMCYTYQBNQPNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(CS2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![{3-[4-(3-Methylbenzyl)piperazin-1-yl]propyl}amine](/img/structure/B3073230.png)





![{3-[4-(2-Methylbenzyl)piperazin-1-yl]propyl}amine](/img/structure/B3073273.png)
![2-{2-[1-(4-Methoxyphenyl)cyclobutyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B3073292.png)
